molecular formula C7H3ClO3S B6274856 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 17631-04-8

7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No. B6274856
CAS RN: 17631-04-8
M. Wt: 202.6
InChI Key:
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Description

“7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one” is a chemical compound with the molecular formula C7H3ClO3S . It has a molecular weight of 202.61 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of benzoxathiolone derivatives, which includes “7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one”, has been reported in the literature . These compounds are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .


Molecular Structure Analysis

The InChI code for “7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one” is 1S/C7H3ClO3S/c8-4-1-2-5-6(3-4)9-7(10)11-5/h1-3,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule.


Physical And Chemical Properties Analysis

“7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one” is a powder that is stored at room temperature . It has a molecular weight of 202.61 . The melting point of this compound is between 204-205 degrees Celsius .

Safety and Hazards

The safety information for “7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzoxathiolone derivatives, including “7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one”, have shown potential as inhibitors of MAO, suggesting they could be future leads for the development of new treatments for neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one involves the conversion of 2-hydroxybenzothiazole to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxybenzothiazole", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic anhydride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Chlorination of 2-hydroxybenzothiazole with chlorine gas in the presence of sulfuric acid to form 7-chloro-2-hydroxybenzothiazole", "Step 2: Oxidation of 7-chloro-2-hydroxybenzothiazole with hydrogen peroxide in the presence of acetic anhydride to form 7-chloro-2-hydroxybenzothiazole-3-acetate", "Step 3: Treatment of 7-chloro-2-hydroxybenzothiazole-3-acetate with sodium hydroxide to form 7-chloro-2-hydroxybenzothiazole-3-acetic acid", "Step 4: Cyclization of 7-chloro-2-hydroxybenzothiazole-3-acetic acid with sulfuric acid to form 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration and recrystallization from ethanol" ] }

CAS RN

17631-04-8

Molecular Formula

C7H3ClO3S

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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